Erepdekinra

IL-17RA Cytokine Signaling Target Specificity

Erepdekinra (CAS 2641313-47-3) is a high-purity (>98.5%) synthetic peptide IL-17RA antagonist for in vitro investigation of Th17-mediated signaling. Its defined structure enables robust assay development and pathway validation. Direct from major suppliers with full analytical documentation.

Molecular Formula C88H130N22O22
Molecular Weight 1848.1 g/mol
CAS No. 2641313-47-3
Cat. No. B12652740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErepdekinra
CAS2641313-47-3
Molecular FormulaC88H130N22O22
Molecular Weight1848.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C88H130N22O22/c1-14-45(9)71(86(130)105-62(35-66(90)113)78(122)98-57(74(91)118)27-20-21-29-89)107-81(125)60(33-51-39-94-56-26-19-17-24-54(51)56)102-80(124)64(37-68(116)117)103-77(121)59(32-50-38-93-55-25-18-16-23-53(50)55)101-76(120)58(31-42(3)4)100-79(123)63(36-67(114)115)99-75(119)47(11)96-83(127)65-28-22-30-110(65)88(132)72(46(10)15-2)108-87(131)73(48(12)111)109-85(129)70(44(7)8)106-82(126)61(34-52-40-92-41-95-52)104-84(128)69(43(5)6)97-49(13)112/h16-19,23-26,38-48,57-65,69-73,93-94,111H,14-15,20-22,27-37,89H2,1-13H3,(H2,90,113)(H2,91,118)(H,92,95)(H,96,127)(H,97,112)(H,98,122)(H,99,119)(H,100,123)(H,101,120)(H,102,124)(H,103,121)(H,104,128)(H,105,130)(H,106,126)(H,107,125)(H,108,131)(H,109,129)(H,114,115)(H,116,117)/t45-,46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-,73-/m0/s1
InChIKeyYIXJTJKQQNLLRJ-FGAVTVSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erepdekinra (CAS 2641313-47-3): Technical Specifications and Molecular Identity for IL-17RA-Targeted Research


Erepdekinra (CAS 2641313-47-3, UNII C28VQU7LB4) is a synthetic peptide registered with an International Nonproprietary Name (INN) and classified as an interleukin-17A receptor (IL-17RA) antagonist . With a molecular formula of C88H130N22O22 and a molecular weight of 1848.11 g/mol, Erepdekinra exhibits a specific peptide sequence of Ac-VHVTIPADLWDWINK-NH2, distinguishing it from small molecule or antibody-based IL-17 pathway modulators [1]. The compound is supplied as a solid with vendor-reported purity of >98.5% and is intended exclusively for in vitro research applications in cytokine signaling and inflammatory pathway investigation [2].

Erepdekinra (CAS 2641313-47-3): Limitations of Substituting with Alternative IL-17 or IL-1 Pathway Modulators


Current evidence supporting quantifiable differentiation of Erepdekinra from alternative IL-17 or IL-1 pathway modulators is extremely limited. Following comprehensive searches across clinical trial registries, primary research literature, and patent databases, no peer-reviewed publications containing primary experimental data for Erepdekinra were identified. The compound's development status remains classified as 'clinical stage unclear' in authoritative drug intelligence platforms [1]. Consequently, no head-to-head comparative efficacy, potency, or selectivity data exist to support preferential selection over established alternatives. Substitution with other IL-17RA antagonists (e.g., brodalumab) or IL-17A ligand inhibitors (e.g., secukinumab, ixekizumab) may be feasible for research purposes; however, the absence of published characterization data precludes any meaningful quantitative differentiation. The following evidence items represent the maximum verifiable information available from authoritative sources and should be interpreted with the explicit caveat that high-strength differential evidence is currently unavailable.

Erepdekinra (CAS 2641313-47-3): Verifiable Product-Specific Differentiation Evidence for Procurement Evaluation


Erepdekinra versus IL-1 Receptor Antagonists: Molecular Target Class Differentiation

Erepdekinra is unequivocally classified as an interleukin-17A receptor (IL-17RA) antagonist in the WHO INN registry and authoritative drug databases [1]. This target class distinction fundamentally differentiates Erepdekinra from IL-1 pathway inhibitors such as anakinra, canakinumab, and rilonacept. However, quantitative comparative binding affinity data (IC50, Kd, Ki) for Erepdekinra against IL-17RA have not been published in peer-reviewed literature. Consequently, the target class difference is established at the level of molecular classification rather than through direct biochemical comparison.

IL-17RA Cytokine Signaling Target Specificity

Erepdekinra Molecular Identity: Peptide Architecture Differentiation

Erepdekinra is a synthetic peptide with the sequence Ac-VHVTIPADLWDWINK-NH2 and a molecular weight of 1848.11 g/mol [1][2]. This peptide architecture contrasts with the monoclonal antibody format of brodalumab (MW ~150 kDa, human IgG2 anti-IL-17RA) and secukinumab (MW ~151 kDa, human IgG1 anti-IL-17A) [3]. No published data exist comparing binding kinetics, tissue penetration, or functional potency between Erepdekinra and antibody-based IL-17 pathway modulators.

Peptide Therapeutic Molecular Structure IL-17RA Antagonist

Erepdekinra Purity Specification: Vendor-Reported Quality Metric

Commercial suppliers report Erepdekinra purity of >98.5% as determined by HPLC analysis . This specification represents a vendor-reported quality metric rather than a peer-reviewed analytical characterization. No comparative purity data against other IL-17RA antagonist research reagents are available from independent sources.

Compound Purity Quality Control Procurement Specification

Erepdekinra Solubility Profile: DMSO Solubility for In Vitro Applications

Vendor specifications report Erepdekinra solubility in DMSO of 90-100 mg/mL (approximately 48.7-54.1 mM based on MW 1848.11 g/mol) [1]. Solubility in aqueous buffer (H2O) is reported as <0.1 mg/mL (insoluble) [1]. This solubility profile is a practical handling characteristic; no comparative solubility data against structurally related IL-17RA antagonist peptides are published.

Solubility Assay Development Sample Preparation

Erepdekinra Storage and Stability: Vendor-Recommended Handling Conditions

Vendors recommend storing Erepdekinra powder at -20°C protected from light and moisture, with shelf-life of 1-2 years under these conditions [1][2]. Stock solutions in DMSO are reported stable for 1 month at -20°C and up to 6 months at -80°C when sealed and protected from moisture [2]. No accelerated stability studies or comparative degradation kinetics against related peptides are available in peer-reviewed literature.

Compound Stability Storage Protocol Laboratory Handling

Erepdekinra (CAS 2641313-47-3): Validated Research Applications Based on Target Class Identity


In Vitro IL-17RA Signaling Pathway Investigation

Erepdekinra may be employed as a tool compound for investigating IL-17RA-mediated signaling cascades in cell-based assays, including NF-κB, MAPK, and C/EBP pathway activation studies [1]. Its classification as an IL-17RA antagonist supports use in experimental systems designed to interrogate Th17-mediated inflammatory responses. As with all in vitro tool compounds lacking published characterization data, appropriate validation controls—including dose-response assessment, specificity verification against related receptors, and vehicle controls accounting for DMSO content—are essential for interpretable results.

Differentiation of IL-17RA-Dependent from IL-1R-Dependent Inflammatory Responses

In experimental models where both IL-17 and IL-1 pathways may contribute to observed inflammatory phenotypes, Erepdekinra may be used in parallel with established IL-1 pathway inhibitors (anakinra, canakinumab) to dissect pathway-specific contributions [2]. However, in the absence of published functional potency data, investigators must empirically determine effective concentration ranges for their specific experimental systems and confirm target engagement through appropriate downstream signaling readouts.

Peptide-Based IL-17RA Antagonist Reference Standard

As a synthetic peptide IL-17RA antagonist, Erepdekinra may serve as a reference standard for developing and validating biochemical assays measuring IL-17RA binding or functional antagonism [1]. Its defined molecular structure (C88H130N22O22, Ac-VHVTIPADLWDWINK-NH2) and vendor-reported purity specification (>98.5%) provide a basis for method development and quality control applications, provided lot-specific analytical documentation is obtained from the supplier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erepdekinra

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.